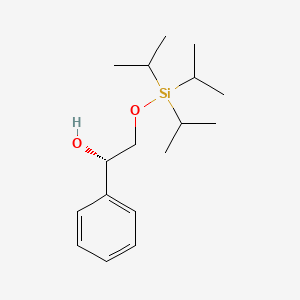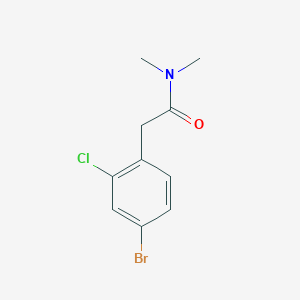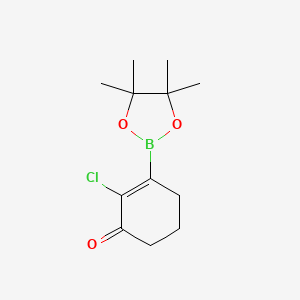
2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique reactivity and stability. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a cyclohexene ring, which is further substituted with a chlorine atom and a ketone group. The molecular formula of this compound is C12H18ClO3B, and it has a molecular weight of 256.54 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester typically involves the reaction of 2-chloro-3-oxo-1-cyclohexene with pinacol boronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the boronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the production time .
化学反应分析
Types of Reactions
2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclohexene derivatives.
科学研究应用
2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester has several applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester involves its ability to form stable complexes with various nucleophiles. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of boronate complexes. These complexes can undergo further transformations, such as cross-coupling reactions, to form new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the chlorine and ketone groups.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Contains a thiophene ring instead of a cyclohexene ring.
2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid: Similar structure but without the pinacol ester group.
Uniqueness
2-Chloro-3-oxo-1-cyclohexene-1-boronic Acid Pinacol Ester is unique due to its combination of functional groups, which provide a versatile platform for various chemical transformations. The presence of the boronic ester group allows for easy formation of boronate complexes, while the chlorine and ketone groups offer additional sites for functionalization .
属性
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZORASIHVXFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
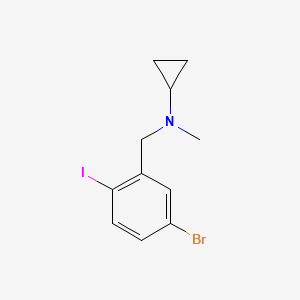

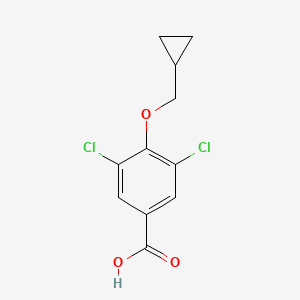
![4-Bromo-3-iodo-1-(tetrahydropyran-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8123372.png)
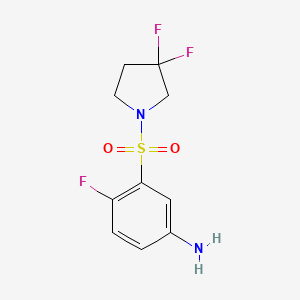
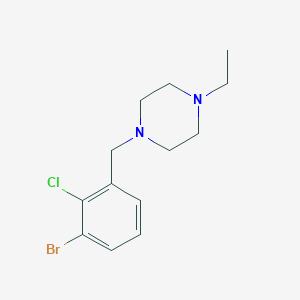
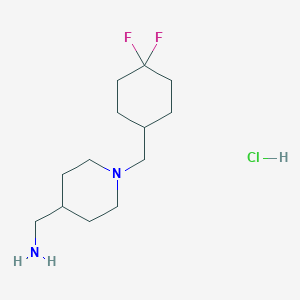
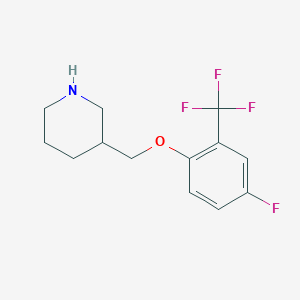
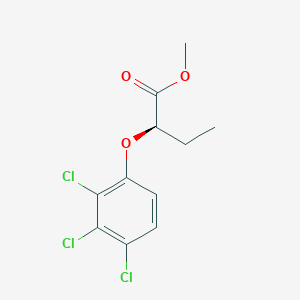
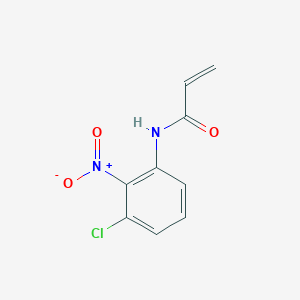
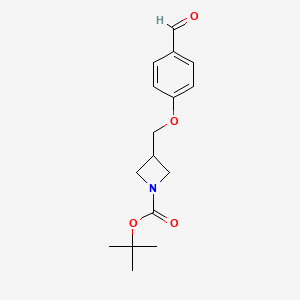
![Sodium N-[4-(methoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B8123442.png)
